molecular formula C15H19NO B6352943 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol CAS No. 1019500-37-8

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

Cat. No.: B6352943
CAS No.: 1019500-37-8
M. Wt: 229.32 g/mol
InChI Key: HNXFNTOVWDIQKT-UHFFFAOYSA-N
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Description

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a naphthalen-2-ol derivative featuring a sec-butylamino-methyl substituent at the 1-position of the naphthalene ring.

Properties

IUPAC Name

1-[(butan-2-ylamino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFNTOVWDIQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Reaction Types

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to yield different amines or alcohols.
  • Substitution : The amino group can participate in substitution reactions to generate derivatives with varying functional groups.

Chemistry

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic pathways.

Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, CrO₃Naphthoquinones
ReductionLiAlH₄, NaBH₄Amines, Alcohols
SubstitutionAlkyl halidesVarious derivatives

Biological Studies

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies suggest that it interacts with specific molecular targets, modulating biological pathways that lead to cell growth inhibition or apoptosis in cancer cells.

Medical Applications

Due to its unique chemical structure, this compound is being explored as a therapeutic agent. Its dual functionality may enhance drug development efforts targeting various diseases.

Case Studies

  • Anticancer Activity : A study showed that derivatives of this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Effects : Research demonstrated its effectiveness against specific bacterial strains, suggesting potential as an antibacterial agent.

Mechanism of Action

The mechanism by which 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol with key naphthalen-2-ol derivatives from the evidence:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) LogP Biological Activity Key Reference
This compound Sec-butylamino-methyl 259.34 ~5.85 Not reported
4NMN (Schiff base) 4-nitrobenzylidene-imino-phenyl 407.40 ~3.2 Antimicrobial, antifungal
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)methyl)naphthalen-2-ol Benzo[d]thiazol-2-ylamino-methyl ~350–400 >6.0 Pesticidal
H₂L1 (Tridentate Schiff base) 2-mercaptophenylimino-methyl 321.40 ~4.5 Antimicrobial, anticancer
1-[(dibenzylamino)methyl]naphthalen-2-ol Dibenzylamino-methyl 353.46 ~6.2 Not reported

Key Differences and Implications

Lipophilicity and Solubility :
  • The sec-butyl group in the target compound provides intermediate lipophilicity (LogP ~5.85) compared to highly lipophilic dibenzylamino (LogP ~6.2 ) or benzo[d]thiazolyl derivatives (LogP >6.0 ).
  • Polar Schiff bases like 4NMN (LogP ~3.2 ) exhibit better aqueous solubility, making them more suitable for biological applications requiring hydrophilicity.

Research Findings and Trends

Structure-Activity Relationships (SAR)

  • Alkyl vs. Aromatic Substituents: Alkylamino groups (e.g., sec-butyl) enhance lipophilicity and membrane permeability, while aromatic substituents (e.g., benzothiazolyl) improve target binding via π-stacking .
  • Hydrogen Bonding : The hydroxyl group in naphthalen-2-ol is critical for hydrogen bonding with biological targets, as seen in 4NMN’s antifungal activity .

Biological Activity

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a complex organic compound characterized by a naphthalene ring with an amino group and a hydroxyl group. Its unique structure allows for diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data tables and case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C_{13}H_{17}N_{1}O_{1}
  • Molecular Weight : 201.29 g/mol

The presence of both an amino and a hydroxyl group enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Studies suggest that it may interact with specific molecular targets involved in cell proliferation and survival.

Case Study: Interaction with Mcl-1 Protein
A study demonstrated that this compound binds to the Mcl-1 protein, a member of the Bcl-2 family known for its role in inhibiting apoptosis. The binding affinity was assessed through NMR spectroscopy, revealing significant perturbations in the protein's structure upon interaction, suggesting a potential pathway for inducing apoptosis in cancer cells .

The biological effects of this compound are primarily attributed to its interactions with various molecular targets. These interactions can modulate signaling pathways associated with cell growth, apoptosis, and microbial resistance.

Key Mechanisms:

  • Binding to Enzymes/Receptors : The compound may alter enzyme activity or receptor signaling, leading to changes in cellular responses.
  • Induction of Apoptosis : By interacting with anti-apoptotic proteins like Mcl-1, it may promote programmed cell death in cancer cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
1-{[(Butan-2-yl)amino]methyl}naphthalen-1-olAmino group instead of hydroxylDifferent biological activity profile
1-{[(Butan-2-yl)amino]methyl}naphthalen-3-thiolThiol group instead of hydroxylPotentially different reactivity
2-Methyl-1-(naphthalen-2-YL)propan-2-aminaNaphthalene ring with propanamine structureKnown for serotonin release activity

Research Applications

The compound has broad applications across various fields:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Investigated for antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent for various diseases.
  • Industry : Utilized in developing new materials and chemical processes .

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